Solasodine N,O-diacetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Solasodine N,O-diacetate typically involves the acetylation of solasodine. This process includes:
Acetylation: Solasodine is reacted with acetic anhydride in the presence of a catalyst, such as pyridine, to form this compound.
Isomerization: The diacetate can be further isomerized under specific conditions to form different isomers.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction of Solasodine: Solasodine is extracted from plant sources using methods like microwave-assisted aqueous two-phase extraction (MAATPE).
Acetylation and Isomerization: The extracted solasodine is then acetylated and isomerized using industrial-scale reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Solasodine N,O-diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as 16-dehydropregnenolone acetate.
Common Reagents and Conditions:
Major Products:
Oxidation Products: 16-dehydropregnenolone acetate.
Substitution Products: N-propargyl-substituted solasodine derivatives.
Scientific Research Applications
Chemistry: Solasodine N,O-diacetate is used as a precursor in the synthesis of complex steroidal compounds, such as contraceptive pills .
Biology and Medicine:
Anticancer: It has shown potential in cancer treatment due to its ability to induce apoptosis in cancer cells.
Antifungal: It exhibits antifungal properties, making it useful in treating fungal infections.
Immunomodulatory: It can modulate the immune system, which is beneficial in various immune-related conditions.
Industry: this compound is used in the pharmaceutical industry for the production of steroidal drugs and other bioactive compounds .
Mechanism of Action
Solasodine N,O-diacetate exerts its effects through various molecular targets and pathways:
TRPV1 Receptor Antagonism: It acts as an antagonist at the TRPV1 receptor, which is involved in pain perception.
Cytokine Inhibition: It inhibits pro-inflammatory cytokines like IL-6 and TNF-α, reducing inflammation.
Apoptosis Induction: It induces apoptosis in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Solasonine: A glycoalkaloid derivative of solasodine with similar biological activities.
Solamargine: Another glycoalkaloid derivative with anticancer and antifungal properties.
Uniqueness: Solasodine N,O-diacetate is unique due to its specific acetylation, which enhances its chemical stability and modifies its biological activity compared to its parent compound, solasodine .
Properties
IUPAC Name |
(1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H47NO4/c1-18-9-14-31(32(17-18)20(3)33)19(2)28-27(36-31)16-26-24-8-7-22-15-23(35-21(4)34)10-12-29(22,5)25(24)11-13-30(26,28)6/h7,18-19,23-28H,8-17H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIHFVBXGFUGAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)N(C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H47NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964092 | |
Record name | 28-Acetylspirosol-5-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4860-15-5 | |
Record name | NSC226116 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 28-Acetylspirosol-5-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [22α,25(R)]-28-acetylspirosol-5-en-3β-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.